molecular formula C21H24ClN3O5S B4222844 Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate

Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate

Cat. No.: B4222844
M. Wt: 466.0 g/mol
InChI Key: RLXBNPDEMHMBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)-1-piperazinecarboxylate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a sulfonamide group, and a benzoyl group. It is often used in the synthesis of pharmaceuticals and other organic compounds due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenylamine to form an intermediate compound. This intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with ethyl piperazinecarboxylate under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)-1-piperazinecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Ethyl 4-(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)-1-piperazinecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding due to its structural features.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, while the piperazine ring can interact with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate
  • Ethyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 4-(4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzoyl)-1-piperazinecarboxylate is unique due to the presence of the chloro group and the piperazine ring, which confer distinct chemical and biological properties. These features differentiate it from other similar compounds and make it particularly useful in specific applications.

Properties

IUPAC Name

ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S/c1-3-30-21(27)25-12-10-24(11-13-25)20(26)16-6-9-18(22)19(14-16)31(28,29)23-17-7-4-15(2)5-8-17/h4-9,14,23H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXBNPDEMHMBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[4-chloro-3-[(4-methylphenyl)sulfamoyl]benzoyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.